molecular formula C7H10N4O3 B10799263 Cymoxanil-d3 (methoxy-d3)

Cymoxanil-d3 (methoxy-d3)

Cat. No.: B10799263
M. Wt: 201.20 g/mol
InChI Key: XERJKGMBORTKEO-JFHRKPBOSA-N
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Description

Cymoxanil-d3 (methoxy-d3) is an isotope-labeled analog of the cyanoacetamide fungicide cymoxanil. In this compound, all the methoxy protons are replaced by deuterium. Cymoxanil is widely used in agriculture to combat plant diseases caused by fungi, particularly those of the Perenosporales order .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cymoxanil-d3 (methoxy-d3) involves the deuteration of cymoxanil. The process typically includes the replacement of hydrogen atoms in the methoxy group with deuterium atoms. This can be achieved through a series of chemical reactions involving deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of Cymoxanil-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The final product is then purified and tested to meet the required standards for use in scientific research and agricultural applications .

Chemical Reactions Analysis

Types of Reactions

Cymoxanil-d3 (methoxy-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of Cymoxanil-d3 (methoxy-d3), while substitution reactions can yield a variety of substituted derivatives .

Scientific Research Applications

Cymoxanil-d3 (methoxy-d3) is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The antifungal activity of cymoxanil, including its deuterated analog Cymoxanil-d3 (methoxy-d3), is associated with the inhibition of proton pumps and disruption of plasma membrane potential. This leads to a decrease in intracellular acidification and affects the growth and development of fungi. The primary molecular target is the plasma membrane, where cymoxanil disrupts lipid-raft organization and inhibits key membrane transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cymoxanil-d3 (methoxy-d3) is unique due to its isotope-labeled nature, which makes it particularly useful in analytical techniques like IDMS. This allows for more accurate and reliable measurements in scientific research compared to its non-labeled counterparts .

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

201.20 g/mol

IUPAC Name

(1Z)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide

InChI

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5-/i2D3

InChI Key

XERJKGMBORTKEO-JFHRKPBOSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C#N)\C(=O)NC(=O)NCC

Canonical SMILES

CCNC(=O)NC(=O)C(=NOC)C#N

Origin of Product

United States

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